What is Fluticasone-d5 Furoate and its primary use?
What is Fluticasone-d5 Furoate and its primary use?
The following is an in-depth technical guide on Fluticasone-d5 Furoate , designed for researchers and drug development professionals.
Advanced Bioanalytical Applications and Physicochemical Characterization
Executive Summary
Fluticasone-d5 Furoate is the stable isotope-labeled analog of Fluticasone Furoate, a potent synthetic trifluorinated corticosteroid used in the treatment of allergic rhinitis and chronic obstructive pulmonary disease (COPD). In drug development and clinical pharmacology, the d5-labeled variant serves as the Gold Standard Internal Standard (IS) for the precise quantification of Fluticasone Furoate in biological matrices (plasma, serum, lung tissue) using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Its primary utility lies in its ability to correct for variability in extraction recovery, ionization efficiency (matrix effects), and chromatographic performance. The deuterium labeling (
Chemical Identity & Physicochemical Properties[1][2][3][4][5][6]
Fluticasone-d5 Furoate is chemically modified to incorporate five deuterium atoms (
2.1 Structural Specifications
-
Common Name: Fluticasone-d5 Furoate
-
Chemical Name:
-6,9-Difluoro-17-{[(dideuterio-fluoromethyl)thio]carbonyl}-11-hydroxy-16-methyl-3-oxoandrosta-1,4-dien-17-yl 3,4,5-trideuteriofuran-2-carboxylate. -
Molecular Formula:
-
Molecular Weight: 543.61 g/mol (Unlabeled: 538.58 g/mol )
-
CAS Number: 397864-44-7 (Unlabeled parent); Specific labeled CAS varies by vendor (e.g., specific isotopologue registries).
-
Solubility: Soluble in DMSO, Methanol, Acetonitrile; Practically insoluble in water.
2.2 Isotopic Labeling Pattern
The most common commercial isotopologue features the label on the furoate ester moiety (
-
Furan Ring: 3 Deuteriums (
) -
Fluoromethyl Group: 2 Deuteriums (
)
Figure 1: Chemical Structure & Labeling Logic
Caption: Schematic representation of Fluticasone-d5 Furoate showing the distribution of the 5 deuterium atoms on the furan ring and fluoromethyl group.
Primary Application: LC-MS/MS Quantification
The quantification of Fluticasone Furoate in biological samples is challenging due to its low systemic bioavailability (<1%) and high potency, resulting in sub-pg/mL plasma concentrations. The d5-IS is critical for achieving the required Lower Limit of Quantification (LLOQ).
3.1 Bioanalytical Workflow
The following protocol outlines a validated method for extracting and quantifying Fluticasone Furoate using the d5 internal standard.
Table 1: Optimized LC-MS/MS Conditions
| Parameter | Specification |
| Instrument | Triple Quadrupole MS (e.g., Sciex 6500+, Agilent 6495) |
| Ionization | Positive Electrospray Ionization (ESI+) |
| Column | C18 Reverse Phase (e.g., Waters Acquity BEH C18, 2.1 x 50 mm, 1.7 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile or Methanol (with 0.1% Formic Acid) |
| Flow Rate | 0.4 - 0.6 mL/min |
| Gradient | 0-0.5 min (20% B) → 3.0 min (90% B) → 4.0 min (90% B) → Re-equilibrate |
| Injection Vol | 10 - 20 µL |
3.2 Mass Spectrometry Transitions (MRM)
The Multiple Reaction Monitoring (MRM) transitions rely on the fragmentation of the parent molecule. For the d5 variant described (d3-furan/d2-fluoromethyl), the primary fragment often involves the loss of the ester side chain.
Table 2: MRM Transitions
| Compound | Precursor Ion ( | Product Ion ( | Collision Energy (eV) | Note |
| Fluticasone Furoate | 539.1 | 313.1 | 25 - 35 | Loss of Furoic Acid & |
| Fluticasone-d5 Furoate | 544.1 | 313.1 | 25 - 35 | Fragment is unlabelled core |
Note on Cross-Talk: Since the product ion (313.1) is often the steroid core stripped of the labeled groups, the IS and Analyte share the same product ion. Specificity is achieved via the Precursor Ion shift (+5 Da) and chromatographic co-elution.
Figure 2: Experimental Workflow (LLE Extraction)
Caption: Step-by-step extraction and analysis workflow for high-sensitivity quantification.
Method Validation & Regulatory Compliance
When using Fluticasone-d5 Furoate in regulated studies (GLP/GCP), the method must adhere to FDA/EMA Bioanalytical Method Validation guidelines.
4.1 Critical Validation Parameters
-
Selectivity: The d5-IS must not contribute interference to the analyte channel (539 -> 313). A blank sample spiked only with IS should show <20% of the LLOQ response in the analyte channel.
-
Matrix Effect: The "Absolute Matrix Effect" is calculated by comparing the peak area of the IS spiked into extracted blank plasma vs. neat solution. The d5-IS compensates for this, so the "IS-Normalized Matrix Factor" should be close to 1.0 with low CV (%).
-
Linearity: Typical dynamic range: 0.5 pg/mL to 100 pg/mL .
-
Recovery: Extraction efficiency of the d5-IS should mirror the analyte (typically >80% for LLE methods).
4.2 Stability Considerations
-
Stock Solutions: Stable at -20°C in acetonitrile for >6 months.
-
Ester Hydrolysis: The furoate ester is susceptible to hydrolysis in plasma containing esterases. Handling Rule: Keep samples on ice; use acidified plasma (optional) or process rapidly. The d5-IS tracks this degradation if added immediately.
Synthesis & Handling
-
Synthesis Route: Generally synthesized by esterification of the 17
-hydroxyl group of the fluticasone core with d3-furoyl chloride , followed by fluoromethylation using a deuterated reagent if the d2 label is required on the S-methyl group. -
Storage: -20°C or -80°C, protected from light (furoate esters can be photo-labile).
-
Safety: Potent corticosteroid. Handle in a fume hood with PPE (gloves, mask) to avoid inhalation.
References
-
Agilent Technologies. (2023). LC/MS/MS Method for the Low-Level Quantitation of Fluticasone Furoate in Plasma Using the Agilent 6495C Triple Quadrupole LC/MS. Link
-
U.S. Food and Drug Administration (FDA). (2023).[1] Determination of Fluticasone Furoate in serum-free media using LC-MS/MS to support Lung Microphysiological System Assessment of inhaled Drugs. Link
-
National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 71316901, Fluticasone Furoate-d5. Link
-
Vivan Lifesciences. (2024). Fluticasone Furoate-d5 Product Data. Link
-
Journal of Pharmaceutical and Biomedical Analysis. (2000). A sensitive LC-MS/MS method for the quantification of fluticasone propionate in human plasma. (Contextual reference for steroid fragmentation). Link
